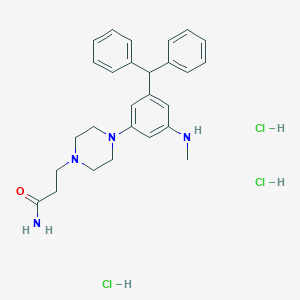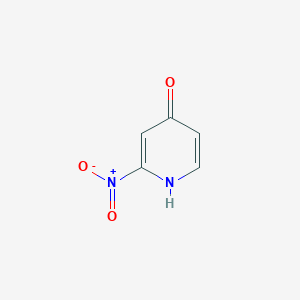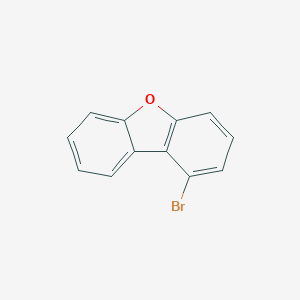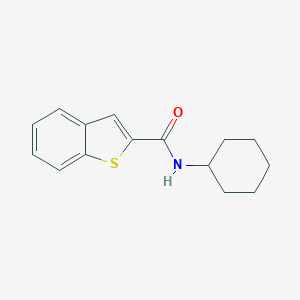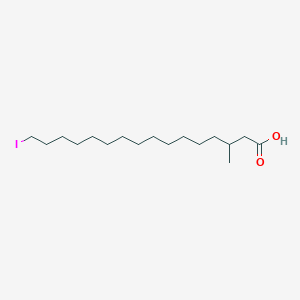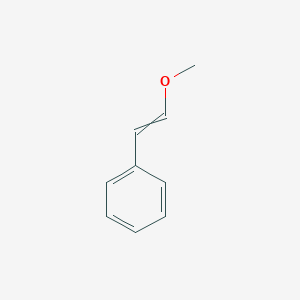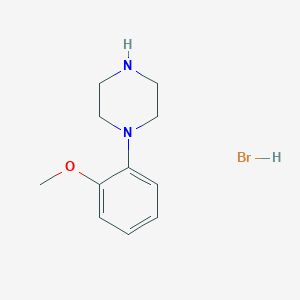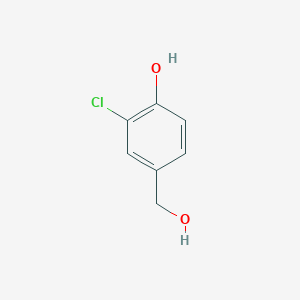
2-Cloro-4-(hidroximetil)fenol
Descripción general
Descripción
2-Chloro-4-(hydroxymethyl)phenol, commonly known as chlorohydroxyquinoline, is a compound that has a wide range of applications in the scientific and research world. It is a white, crystalline solid with a molecular weight of 146.56 g/mol and a melting point of 131-132°C. It is soluble in water and ethanol, but insoluble in ether. Chlorohydroxyquinoline has been used as a disinfectant, biocide, and preservative in various industries, and has also been used in scientific research for its antimicrobial, antifungal, and antioxidant properties.
Aplicaciones Científicas De Investigación
Síntesis de derivados de 2-hidroximetil de fenoles
El 2-Cloro-4-(hidroximetil)fenol se puede usar en la síntesis de derivados de 2-hidroximetil de fenoles . Estos derivados son de interés como complejantes de borato e intermediarios potencialmente útiles para la oxidación suave con clorocromato de piridinio, para formar los aldehídos correspondientes . También sirven como compuestos modelo en estudios poliméricos de fenol/formaldehído .
Preparación de fenoles m-ariloxílicos complejos
Se han desarrollado métodos sintéticos innovadores para la preparación de fenoles m-ariloxílicos, lo que ha permitido la preparación de fenoles m-ariloxílicos complejos con grupos funcionales . Estos compuestos imparten propiedades específicas y tienen posibles actividades biológicas .
Producción de plásticos, adhesivos y recubrimientos
Los fenoles m-ariloxílicos, que se pueden sintetizar a partir de this compound, se utilizan comúnmente en la producción de plásticos, adhesivos y recubrimientos . Mejoran la estabilidad térmica y la resistencia al fuego de estos materiales .
Antioxidantes, absorbentes de rayos ultravioleta y retardantes de llama
Los fenoles m-ariloxílicos tienen una amplia gama de aplicaciones, incluyendo como antioxidantes, absorbentes de rayos ultravioleta y retardantes de llama . Se utilizan debido a su capacidad para mejorar la estabilidad térmica y la resistencia al fuego de varios materiales .
Posibles actividades biológicas
Se ha encontrado que los fenoles m-ariloxílicos tienen posibles actividades biológicas, incluyendo efectos antitumorales y antiinflamatorios
Análisis Bioquímico
Biochemical Properties
It is known that phenolic compounds can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Phenolic compounds can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Chloro-4-(hydroxymethyl)phenol on these processes have not been studied.
Molecular Mechanism
It is possible that this compound could interact with biomolecules, leading to changes in enzyme activity or gene expression
Metabolic Pathways
The metabolic pathways involving 2-Chloro-4-(hydroxymethyl)phenol are not well characterized. Phenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors
Propiedades
IUPAC Name |
2-chloro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFBSEGXKSQRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
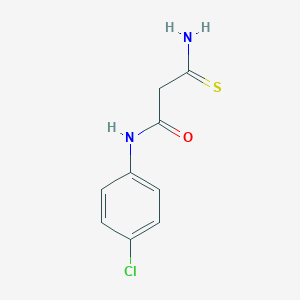
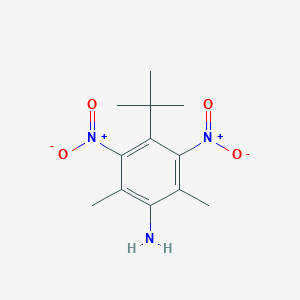
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
